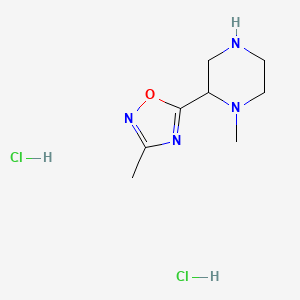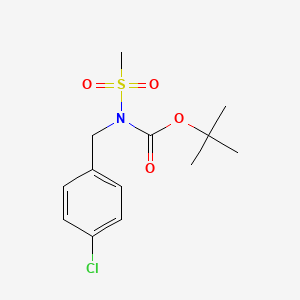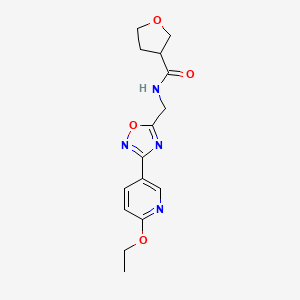![molecular formula C20H23ClN2O4 B2876919 N-(5-chloro-2-methylphenyl)-N'-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]ethanediamide CAS No. 1787916-81-7](/img/structure/B2876919.png)
N-(5-chloro-2-methylphenyl)-N'-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(5-chloro-2-methylphenyl)-N'-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]ethanediamide” is a synthetic organic compound that belongs to the class of oxalamides. Oxalamides are known for their diverse applications in medicinal chemistry, material science, and as intermediates in organic synthesis. This compound, with its unique structural features, holds potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5-chloro-2-methylphenyl)-N'-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]ethanediamide” typically involves the reaction of 5-chloro-2-methylaniline with oxalyl chloride to form an intermediate, which is then reacted with 2-(2-hydroxyethoxy)-2-(p-tolyl)ethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Solvent recovery and recycling are also important aspects of the industrial production process to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
“N-(5-chloro-2-methylphenyl)-N'-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]ethanediamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and catalysts. Reaction conditions such as temperature, solvent, and reaction time are carefully optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis, it can be used to prepare other complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: It can be used in the production of polymers, coatings, and other materials with specific properties.
Mechanism of Action
The mechanism of action of “N-(5-chloro-2-methylphenyl)-N'-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]ethanediamide” depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxalamides with different substituents on the aromatic ring or the ethoxyethyl group. Examples include:
- N1-(5-chloro-2-methylphenyl)-N2-(2-(2-methoxyethoxy)-2-(p-tolyl)ethyl)oxalamide
- N1-(5-chloro-2-methylphenyl)-N2-(2-(2-hydroxyethoxy)-2-(m-tolyl)ethyl)oxalamide
Uniqueness
The uniqueness of “N-(5-chloro-2-methylphenyl)-N'-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]ethanediamide” lies in its specific substituents, which may confer distinct chemical and biological properties. These unique features can be leveraged for targeted applications in research and industry.
Properties
IUPAC Name |
N'-(5-chloro-2-methylphenyl)-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O4/c1-13-3-6-15(7-4-13)18(27-10-9-24)12-22-19(25)20(26)23-17-11-16(21)8-5-14(17)2/h3-8,11,18,24H,9-10,12H2,1-2H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBGNCGYKTMAHRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-Fluorophenyl)-5-[1-(2-furoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2876840.png)

![2-({5-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)acetic acid](/img/structure/B2876843.png)
![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide](/img/structure/B2876844.png)





![2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2876852.png)
![N-[(2-chlorophenyl)(cyano)methyl]-4-(1H-1,2,3-triazol-1-yl)benzamide](/img/structure/B2876853.png)
![3-bromo-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2876856.png)
![7-methyl-4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2876858.png)

